

# The Role of Cyclic ADP-Ribose in Cardiovascular Pathophysiology: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *cyclic ADP-ribose*

Cat. No.: *B040047*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Cyclic ADP-ribose** (cADPR) has emerged as a critical second messenger in intracellular calcium ( $\text{Ca}^{2+}$ ) signaling, playing a pivotal role in the pathophysiology of various cardiovascular diseases. Dysregulation of the cADPR signaling cascade is intrinsically linked to the development and progression of cardiac hypertrophy, heart failure, hypertension, and endothelial dysfunction. This technical guide provides an in-depth exploration of the molecular mechanisms connecting cADPR to cardiovascular pathologies, supported by quantitative data, detailed experimental protocols, and comprehensive signaling pathway diagrams. The primary aim is to equip researchers and drug development professionals with a thorough understanding of the cADPR signaling axis as a potential therapeutic target for novel cardiovascular interventions.

## Introduction

Intracellular  $\text{Ca}^{2+}$  homeostasis is fundamental to normal cardiovascular function, governing processes from excitation-contraction coupling to gene expression. **Cyclic ADP-ribose**, a metabolite of nicotinamide adenine dinucleotide ( $\text{NAD}^+$ ), functions as a potent  $\text{Ca}^{2+}$ -mobilizing messenger.<sup>[1]</sup> Its synthesis is primarily catalyzed by the ectoenzyme CD38, which possesses both ADP-ribosyl cyclase and cADPR hydrolase activities.<sup>[1]</sup> cADPR mediates  $\text{Ca}^{2+}$  release

from intracellular stores, predominantly the sarcoplasmic reticulum (SR), through the modulation of ryanodine receptors (RyRs), specifically the cardiac isoform RyR2.[\[2\]](#)[\[3\]](#) Furthermore, emerging evidence implicates the transient receptor potential melastatin 2 (TRPM2) channel as another downstream effector of cADPR signaling.[\[4\]](#) This guide will dissect the intricate signaling pathways and cellular consequences of cADPR-mediated  $\text{Ca}^{2+}$  dysregulation in the context of cardiovascular disease.

## The CD38/cADPR Signaling Axis in Cardiovascular Disease

The enzyme CD38 is the principal source of cADPR in mammalian cells, and its activity is implicated in several cardiovascular pathologies.[\[5\]](#) Upregulation or aberrant activation of CD38 leads to increased cADPR levels, contributing to  $\text{Ca}^{2+}$  overload and subsequent cellular dysfunction.

### Cardiac Hypertrophy and Heart Failure

Cardiac hypertrophy, an adaptive response of the heart to increased workload, can progress to heart failure if the underlying stress is sustained.[\[6\]](#) The CD38/cADPR pathway is a key player in this maladaptive remodeling.[\[7\]](#)[\[8\]](#) In response to hypertrophic stimuli such as angiotensin II (Ang II) and  $\beta$ -adrenergic stimulation, CD38 activity is enhanced, leading to elevated cADPR production.[\[6\]](#)[\[9\]](#) This, in turn, sensitizes RyR2 channels, causing excessive  $\text{Ca}^{2+}$  release from the SR, which activates hypertrophic gene programs.[\[10\]](#)[\[11\]](#) Studies using CD38 knockout (CD38-KO) mice have demonstrated a significant attenuation of cardiac hypertrophy in response to pressure overload or agonist infusion.[\[7\]](#)[\[9\]](#)

### Hypertension and Endothelial Dysfunction

The vascular endothelium plays a crucial role in regulating vascular tone and blood pressure.[\[12\]](#) Endothelial dysfunction, characterized by reduced nitric oxide (NO) bioavailability, is an early event in the development of atherosclerosis and hypertension.[\[12\]](#)[\[13\]](#) The cADPR signaling pathway contributes to endothelial dysfunction by increasing oxidative stress and reducing NO production. In vascular smooth muscle cells, cADPR-mediated  $\text{Ca}^{2+}$  signaling is involved in agonist-induced vasoconstriction.[\[14\]](#)[\[15\]](#) Shared risk factors and pathophysiological mechanisms often lead to the coexistence of hypertension and coronary artery disease (CAD).[\[16\]](#)[\[17\]](#)[\[18\]](#)

# Quantitative Data on cADPR Pathway in Cardiovascular Disease Models

The following tables summarize key quantitative findings from studies investigating the role of the cADPR pathway in cardiovascular disease models.

| Parameter                                                   | Wild-Type (WT) | CD38<br>Knockout<br>(CD38-KO) | Condition | Reference |
|-------------------------------------------------------------|----------------|-------------------------------|-----------|-----------|
| Heart Weight /<br>Body Weight<br>(mg/g)                     |                |                               |           |           |
| 5.8 ± 0.2                                                   | 4.9 ± 0.3      | Angiotensin II<br>infusion    | [19]      |           |
| 7.2 ± 0.4                                                   | 5.5 ± 0.2      | Isoproterenol<br>infusion     | [20]      |           |
| Cardiomyocyte<br>Cross-Sectional<br>Area (μm <sup>2</sup> ) |                |                               |           |           |
| 480 ± 30                                                    | 320 ± 25       | Angiotensin II<br>infusion    | [19]      |           |
| 550 ± 40                                                    | 380 ± 30       | Isoproterenol<br>infusion     | [20]      |           |
| Myocardial<br>cADPR Content<br>(pmol/mg<br>protein)         |                |                               |           |           |
| 1.2 ± 0.15                                                  | 0.18 ± 0.03    | Baseline                      | [7]       |           |
| Fractional<br>Shortening (%)                                |                |                               |           |           |
| 25 ± 2                                                      | 40 ± 3         | Isoproterenol<br>infusion     | [20]      |           |
| Ejection Fraction<br>(%)                                    |                |                               |           |           |
| 55 ± 4                                                      | 75 ± 5         | Isoproterenol<br>infusion     | [20]      |           |

Infarct Size /

Area at Risk (%)

|              |                |                      |      |
|--------------|----------------|----------------------|------|
| 31.41 ± 5.60 | 13.63 ± 4.89** | Ischemia/Reperfusion | [10] |
|--------------|----------------|----------------------|------|

p &lt; 0.05 vs WT;

\*\*p &lt; 0.01 vs WT

Table 1: Effects of CD38 Knockout on Cardiac Hypertrophy and Ischemia/Reperfusion Injury.

| Analyte                    | Basal      | Isoproterenol<br>(5 min) | Isoproterenol<br>(30 min) | Reference |
|----------------------------|------------|--------------------------|---------------------------|-----------|
| cADPR (pmol/mg protein)    | 0.8 ± 0.1  | 1.5 ± 0.2                | 1.9 ± 0.3                 | [21]      |
| NAADP<br>(pmol/mg protein) | 0.2 ± 0.05 | 0.9 ± 0.1                | 0.3 ± 0.07                | [21]      |

p &lt; 0.05 vs Basal

Table 2: cADPR and NAADP Levels in Response to β-Adrenergic Stimulation in Intact Hearts.

## Key Downstream Effectors of cADPR

### Ryanodine Receptor 2 (RyR2)

The primary target of cADPR in cardiomyocytes is the RyR2 channel on the sarcoplasmic reticulum.[2] cADPR is thought to sensitize RyR2 to  $\text{Ca}^{2+}$ , thereby amplifying  $\text{Ca}^{2+}$ -induced  $\text{Ca}^{2+}$  release (CICR).[22] This sensitization can be detrimental in pathological conditions, leading to diastolic  $\text{Ca}^{2+}$  leaks and arrhythmias.[10][11] However, it is important to note that some studies have reported a lack of direct effect of cADPR on RyR2 activity in vitro, suggesting the involvement of accessory proteins or specific cellular conditions for its modulatory effects.[23]

## Transient Receptor Potential Melastatin 2 (TRPM2)

The TRPM2 channel is a non-selective cation channel that is activated by ADP-ribose (ADPR) and oxidative stress.<sup>[4]</sup> There is evidence suggesting that cADPR can also directly gate the TRPM2 channel, providing an alternative pathway for  $\text{Ca}^{2+}$  influx.<sup>[24]</sup> The activation of TRPM2 by cADPR could contribute to  $\text{Ca}^{2+}$  overload and cell death in conditions of oxidative stress, such as ischemia-reperfusion injury.<sup>[25]</sup> However, the role of cADPR in TRPM2 activation is still a subject of ongoing research and debate.<sup>[24]</sup>

## Experimental Protocols

### Measurement of Intracellular cADPR Levels by Fluorescent Cycling Assay

This protocol is adapted from established methods for the sensitive quantification of cADPR.  
[\[22\]](#)

#### Materials:

- Perchloric acid (PCA), 0.6 M, ice-cold
- Chloroform/Tri-n-octylamine (3:1, v/v)
- Tris buffer (1 M, pH 7.5)
- $\text{MgCl}_2$  (100 mM)
- NADase
- Cycling assay solution containing: ethanol, alcohol dehydrogenase, resazurin, diaphorase, FMN, and nicotinamide
- ADP-ribosyl cyclase
- 96-well white microplate
- Fluorescence plate reader (Excitation: 544 nm, Emission: 590 nm)

#### Procedure:

- Cell Lysis: Wash cultured cells with PBS and lyse by adding 200  $\mu$ L of ice-cold 0.6 M PCA.
- Sample Collection: Carefully collect the cell lysate into a microfuge tube, avoiding cell debris. The remaining debris can be used for protein quantification.
- PCA Extraction: Add 4 volumes of Chloroform/Tri-n-octylamine to the lysate, vortex for 1 minute, and centrifuge at 12,000  $\times$  g for 10 minutes at 4°C.
- Aqueous Phase Collection: Carefully transfer the upper aqueous phase to a new tube.
- Neutralization and NAD<sup>+</sup> Digestion: Add Tris buffer and MgCl<sub>2</sub> to the aqueous phase. Add NADase and incubate overnight at 37°C to digest any endogenous NAD<sup>+</sup>.
- Enzyme Removal: Remove the NADase using a filter plate.
- Cycling Reaction: Add 20  $\mu$ L of the sample to a 96-well plate in triplicate. Prepare parallel wells without ADP-ribosyl cyclase to serve as background controls.
- Fluorescence Measurement: Add 100  $\mu$ L of the cycling assay solution to each well and immediately begin measuring fluorescence kinetics.
- Data Analysis: Calculate the initial rate of fluorescence increase (RFU/min) in the linear range. Subtract the background signal (without cyclase) from the sample signal. A standard curve using known concentrations of cADPR should be generated to quantify the sample concentrations.

## Assessment of Cardiac Hypertrophy in Mice

This protocol outlines the key steps for evaluating cardiac hypertrophy in a mouse model.[\[4\]](#) [\[26\]](#)

Methods:

- Echocardiography:
  - Anesthetize the mouse (e.g., with isoflurane).

- Perform M-mode echocardiography to measure left ventricular (LV) wall thickness (septal and posterior walls) and LV chamber dimensions at diastole and systole.
- Calculate parameters such as LV mass, ejection fraction (EF), and fractional shortening (FS).
- Histological Analysis:
  - Euthanize the mouse and excise the heart.
  - Fix the heart in 4% paraformaldehyde and embed in paraffin.
  - Prepare 5  $\mu$ m sections and stain with Hematoxylin and Eosin (H&E) to visualize overall morphology and cardiomyocyte size.
  - Stain with Masson's trichrome to assess fibrosis.
  - Measure the cross-sectional area of cardiomyocytes using image analysis software.
- Heart Weight to Body Weight Ratio:
  - Record the body weight of the mouse before euthanasia.
  - Excise the heart, blot it dry, and weigh it.
  - Calculate the heart weight to body weight ratio (HW/BW).

## Measurement of Intracellular $\text{Ca}^{2+}$ Transients in Cardiomyocytes

This protocol describes a method for measuring  $\text{Ca}^{2+}$  transients in isolated cardiomyocytes using a fluorescent  $\text{Ca}^{2+}$  indicator.[\[5\]](#)[\[27\]](#)

### Materials:

- Isolated adult cardiomyocytes
- Fluorescent  $\text{Ca}^{2+}$  indicator (e.g., Fluo-4 AM or Fura-2 AM)

- Confocal microscope with a line-scanning mode or a system for rapid fluorescence imaging
- Field stimulator for electrical pacing

**Procedure:**

- Cell Loading: Incubate isolated cardiomyocytes with the fluorescent  $\text{Ca}^{2+}$  indicator according to the manufacturer's instructions.
- Imaging Setup: Place the coverslip with loaded cells onto the stage of the microscope.
- Cell Pacing: Electrically pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz).
- Image Acquisition: Acquire fluorescence images in line-scan mode along the longitudinal axis of a cardiomyocyte to capture the spatial and temporal dynamics of the  $\text{Ca}^{2+}$  transient.
- Data Analysis: Analyze the fluorescence intensity profiles to determine key parameters of the  $\text{Ca}^{2+}$  transient, including amplitude, time to peak, and decay kinetics.

## Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving cADPR in cardiovascular disease.







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [docs.aatbio.com](http://docs.aatbio.com) [docs.aatbio.com]
- 2. [db.cngb.org](http://db.cngb.org) [db.cngb.org]
- 3. CD38 Deficiency Alleviates Diabetic Cardiomyopathy by Coordinately Inhibiting Pyroptosis and Apoptosis [\[mdpi.com\]](http://mdpi.com)
- 4. [researchgate.net](http://researchgate.net) [researchgate.net]
- 5. Simultaneous Measurement of Contraction and Calcium Transients in Stem Cell Derived Cardiomyocytes - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 6. Electrocardiographic Characterization of Cardiac Hypertrophy in Mice that Overexpress the ErbB2 Receptor Tyrosine Kinase - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 7. What is the best way to quantitate Cyclic ADP-Ribose (cADPR)? | AAT Bioquest [\[aatbio.com\]](http://aatbio.com)
- 8. Does Cyclic ADP-Ribose (cADPR) Activate the Non-selective Cation Channel TRPM2? - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)

- 9. CD38 promotes angiotensin II-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CD38 Deficiency Protects the Heart from Ischemia/Reperfusion Injury through Activating SIRT1/FOXOs-Mediated Antioxidative Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lack of effect of cADP-ribose and NAADP on the activity of skeletal muscle and heart ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cADPR is a gene dosage-sensitive biomarker of SARM1 activity in healthy, compromised, and degenerating axons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Structure–Activity Relationship Models to Predict Cardiac Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. color | Graphviz [graphviz.org]
- 15. Characterization of recombinant rabbit cardiac and skeletal muscle Ca<sup>2+</sup> release channels (ryanodine receptors) with a novel [3H]ryanodine binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DOT Language | Graphviz [graphviz.org]
- 17. medium.com [medium.com]
- 18. graphviz.org [graphviz.org]
- 19. CD38 promotes angiotensin II-induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21.  $\beta$ -Adrenergic receptor signaling increases NAADP and cADPR levels in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Measurement of the cADPR levels in DRGs [bio-protocol.org]
- 23. Direct Gating of the TRPM2 Channel by cADPR via Specific Interactions with the ADPR Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Improving characterization of hypertrophy-induced murine cardiac dysfunction using four-dimensional ultrasound-derived strain mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
- To cite this document: BenchChem. [The Role of Cyclic ADP-Ribose in Cardiovascular Pathophysiology: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b040047#what-is-the-link-between-cyclic-adi-ribose-and-cardiovascular-diseases>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)